クロロ(メタンスルホニル)メタン

概要

説明

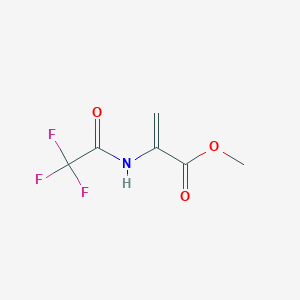

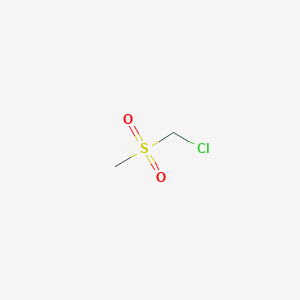

“Methane, chloro(methylsulfonyl)-” is an organosulfur compound with the formula CH3SO2Cl . It is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines . It is also known as Methanesulfonyl chloride, Mesyl chloride, Methanesulfonic acid chloride, Methanesulfuryl chloride, Methanesulphonyl chloride, Methyl sulfochloride, and Methylsulfonyl chloride .

Synthesis Analysis

Methane is transformed selectively to methanesulfonyl chloride at low temperature by liquid-phase reaction of methane with SO2Cl2 in the presence of a free radical initiator and a promoter using 100% H2SO4 as the solvent . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .Molecular Structure Analysis

The molecular formula of Methane, chloro(methylsulfonyl)- is CH3SO2Cl . Its molecular weight is 114.551 . The IUPAC Standard InChI is InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3 .Chemical Reactions Analysis

Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

Methane, chloro(methylsulfonyl)- has a molecular weight of 128.58 . It is a powder with a melting point of 56-57 . It is more dense than water and insoluble in water .科学的研究の応用

メタンスルホニルクロリドの合成

クロロ(メタンスルホニル)メタンは、100%H2SO4を溶媒として、フリーラジカル開始剤と促進剤の存在下、メタンとSO2Cl2を低温で液相反応させることで、メタンスルホニルクロリドに選択的に変換できます . このプロセスは、容易に入手可能で安価な出発物質であるメタンからメタンスルホニルクロリドを合成する方法を提供するため、重要です .

置換反応の中間体

クロロ(メタンスルホニル)メタンから合成できるメタンスルホニルクロリドは、置換反応の中間体として使用されます . これは、メタンスルホニルクロリドをアルコールをメシレートエステルに変換するために使用できるためです .

脱離反応の中間体

置換反応に加えて、メタンスルホニルクロリドは脱離反応の中間体でもあります . これは、アルケンを形成するために脱離反応を起こすことができるメシレートエステルを形成する能力によるものです .

還元反応の中間体

クロロ(メタンスルホニル)メタンから誘導されたメタンスルホニルクロリドは、還元反応の中間体としても使用できます . メタンスルホニルクロリドから形成されたメシレートエステルは、アルコールを形成するために還元できます .

転位反応の中間体

メタンスルホニルクロリドは、ベックマン転位などの転位反応の中間体としても使用されます . ベックマン転位では、オキシムは酸の影響下でアミドに変換されます .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Chloro(methanesulfonyl)methane, also known as Methane, chloro(methylsulfonyl)- or chloro(methylsulfonyl)methane, is an organosulfur compound . The primary targets of this compound are alcohols in the presence of a non-nucleophilic base .

Mode of Action

Chloro(methanesulfonyl)methane is highly reactive and functions as an electrophile . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Biochemical Pathways

Methanesulfonates, the products of the reaction of chloro(methanesulfonyl)methane with alcohols, are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . When treated with a Lewis acid, oxime methanesulfonates undergo facile Beckmann rearrangement .

Pharmacokinetics

It is known that the compound is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .

Result of Action

The result of the action of chloro(methanesulfonyl)methane is the production of methanesulfonates . These compounds are used as intermediates in various chemical reactions, including substitution reactions, elimination reactions, reductions, and rearrangement reactions .

生化学分析

Biochemical Properties

Methane, chloro(methylsulfonyl)- plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with alcohols, where it reacts to form methanesulfonates. This reaction is facilitated by the presence of a non-nucleophilic base . Methane, chloro(methylsulfonyl)- also interacts with amines to form sulfonamides, which are important intermediates in many biochemical processes . The nature of these interactions involves the electrophilic attack of the methanesulfonyl group on nucleophilic sites of the biomolecules, leading to the formation of stable products.

Molecular Mechanism

The molecular mechanism of action of methane, chloro(methylsulfonyl)- involves its electrophilic properties. It exerts its effects by binding to nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition or activation of enzymes, depending on the specific interaction. For example, the formation of methanesulfonates from alcohols involves the generation of a highly reactive intermediate, sulfene, which then reacts with the alcohol to form the final product . This mechanism highlights the compound’s ability to modify biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methane, chloro(methylsulfonyl)- can change over time due to its stability and degradation. The compound is known to be stable under standard conditions but can degrade in the presence of water, alcohols, and amines . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to methane, chloro(methylsulfonyl)- can lead to significant changes in cellular metabolism and gene expression.

Metabolic Pathways

Methane, chloro(methylsulfonyl)- is involved in various metabolic pathways, particularly those involving the formation of methanesulfonates and sulfonamides. The compound interacts with enzymes such as alcohol dehydrogenases and amine oxidases, which facilitate its conversion to the corresponding products . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

特性

IUPAC Name |

chloro(methylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO2S/c1-6(4,5)2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMGJAFJUYKKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

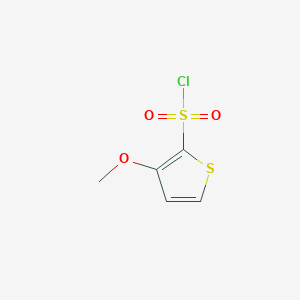

CS(=O)(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464985 | |

| Record name | Chloromethylsulfonylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-74-8 | |

| Record name | Chloro(methylsulfonyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2351-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethylsulfonylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloro(methanesulfonyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。